molecular formula C13H18N2O2 B1638275 1-(2-Pyridin-4-ylethyl)piperidine-3-carboxylic acid CAS No. 886506-27-0

1-(2-Pyridin-4-ylethyl)piperidine-3-carboxylic acid

Cat. No.: B1638275
CAS No.: 886506-27-0
M. Wt: 234.29 g/mol
InChI Key: ANMPJQJKJXDYBT-UHFFFAOYSA-N
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Description

1-(2-Pyridin-4-ylethyl)piperidine-3-carboxylic acid is a compound with the molecular formula C13H18N2O2 and a molecular weight of 234.3 g/mol . This compound is of interest in various fields of scientific research due to its unique structure, which includes both a piperidine ring and a pyridine moiety. These structural features make it a valuable scaffold in medicinal chemistry and other applications.

Preparation Methods

One common synthetic route involves the reaction of piperidine-3-carboxylic acid with 2-bromoethylpyridine under basic conditions to form the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using automated processes and continuous flow reactors to increase efficiency and yield.

Chemical Reactions Analysis

1-(2-Pyridin-4-ylethyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

1-(2-Pyridin-4-ylethyl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Pyridin-4-ylethyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, while the pyridine moiety can participate in π-π stacking interactions with aromatic residues in proteins . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

1-(2-Pyridin-4-ylethyl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of both piperidine and pyridine rings, providing a versatile scaffold for various applications in research and industry.

Properties

IUPAC Name

1-(2-pyridin-4-ylethyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-13(17)12-2-1-8-15(10-12)9-5-11-3-6-14-7-4-11/h3-4,6-7,12H,1-2,5,8-10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMPJQJKJXDYBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCC2=CC=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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